Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-
Description
Chemical Structure: This compound features a triazinoindole core substituted with a methoxy group at position 8 and a methyl group at position 5. A thioether linkage connects the triazinoindole to an acetamide backbone, which is further substituted with an isopropyl group on the nitrogen atom (CAS: 603947-55-3) .
Synthesis: While direct synthesis details are absent in the evidence, analogous compounds (e.g., ) are synthesized via coupling reactions between triazinoindole-thioacetic acid derivatives and substituted anilines. For example:
- Step 1: Preparation of 2-((8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-b]indol-3-yl)thio)acetic acid.
- Step 2: Amide coupling with isopropylamine using activating agents like EDC/HOBt .
Purification typically involves column chromatography (e.g., petroleum ether/ethyl acetate) .
Key Applications: Though pharmacological data for this specific compound are lacking, structurally related triazinoindole derivatives exhibit antiviral activity against bovine viral diarrhea virus (BVDV), a surrogate for hepatitis C virus (HCV) . The methoxy group may enhance metabolic stability compared to ethoxy or bromo analogs .
Properties
Molecular Formula |
C16H19N5O2S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-[(8-methoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C16H19N5O2S/c1-9(2)17-13(22)8-24-16-18-15-14(19-20-16)11-7-10(23-4)5-6-12(11)21(15)3/h5-7,9H,8H2,1-4H3,(H,17,22) |
InChI Key |
NUOBKQCNFUUNEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC2=C(C3=C(N2C)C=CC(=C3)OC)N=N1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- involves multiple stepsThe reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions are common, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.
Scientific Research Applications
Research indicates that Acetamide, 2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- exhibits significant biological activity. Preliminary studies suggest its potential therapeutic effects in treating various diseases due to its ability to interact with specific molecular targets. The mechanism of action is likely associated with its influence on cellular pathways relevant to conditions such as cancer and infections .
Potential Therapeutic Applications
-
Anticancer Activity :
- Compounds within this class have shown promise in targeting cancer cells. Research indicates that derivatives like Acetamide can induce apoptosis in cancer cell lines through specific interactions at the molecular level. For instance, studies have demonstrated that related compounds exhibit selective cytotoxicity against various cancer cells, indicating their potential as anticancer agents .
- Antimicrobial Properties :
- Neurological Effects :
Synthesis and Chemical Reactions
The synthesis of Acetamide, 2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- typically involves multi-step organic synthesis techniques. Key steps may include:
-
Formation of the Triazino-Indole Moiety :
- This step often requires specific reagents and controlled conditions to achieve optimal yields.
-
Thioether Formation :
- The introduction of sulfur into the structure can be achieved through reactions involving thiols or thioacids.
-
Acetamide Group Attachment :
- The final step involves coupling the acetamide group to the synthesized indole derivative.
These reactions highlight the compound's potential for further chemical modifications and its utility in synthetic organic chemistry.
Case Study 1: Anticancer Activity
In a study examining the anticancer potential of triazino-indole derivatives, compounds similar to Acetamide were tested against human lung adenocarcinoma cells (A549). The results indicated that certain derivatives exhibited IC₅₀ values significantly lower than standard chemotherapy agents, suggesting enhanced selectivity and efficacy against cancer cells .
Case Study 2: Antimicrobial Efficacy
Research on related thiazole-integrated compounds demonstrated promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The findings suggest that modifications to the triazino-indole framework could yield effective antimicrobial agents with improved potency compared to existing treatments .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Position 8 Modifications : Methoxy (target), ethoxy , and fluoro groups alter electronic properties and bioavailability. Methoxy may reduce metabolic oxidation compared to ethoxy .
- N-Substituents: Isopropyl (target) enhances lipophilicity vs.
Pharmacological and Physicochemical Properties
Antiviral Activity :
- Triazinoindole derivatives (e.g., VP32947) inhibit BVDV replication (EC₅₀: 0.8–2.5 μM) . The target compound’s methoxy group may improve potency over ethoxy analogs due to enhanced hydrogen bonding .
Spectral Data Comparison :
Lipophilicity :
- The isopropyl group in the target compound increases logP compared to polar N-substituents (e.g., 4-nitrophenyl in ), suggesting better blood-brain barrier penetration.
Commercial Availability
Biological Activity
Acetamide, 2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- is a complex organic compound with notable biological activity. Its unique structural composition positions it as a candidate for various therapeutic applications, particularly in oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and potential therapeutic uses based on diverse research findings.
Chemical Structure and Properties
Molecular Formula: CHNOS
Molecular Weight: 343.4 g/mol
CAS Number: 603947-55-3
The compound features a triazine ring fused with an indole moiety, characterized by a methoxy group and an isopropyl substituent attached to the acetamide group. This unique structure contributes to its biological activity and reactivity in various chemical environments .
Preliminary studies suggest that Acetamide, 2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- interacts with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes, potentially disrupting cancer cell metabolism.
- Receptor Modulation: It may act on various receptors influencing cellular signaling pathways associated with growth and proliferation.
- Antimicrobial Activity: Initial findings indicate potential efficacy against certain pathogens through direct interaction with microbial targets.
Anticancer Activity
Research has shown that compounds similar to Acetamide exhibit significant anticancer properties. For instance:
- In Vitro Studies: Compounds within this class have demonstrated efficacy against various cancer cell lines, including colon carcinoma HCT-15. Specific analogs have shown IC values indicating potent cytotoxicity .
| Compound Name | IC (µM) | Cancer Type |
|---|---|---|
| Compound A | 12.5 | HCT-15 |
| Compound B | 9.8 | A549 |
These results suggest that the structural features of Acetamide may enhance its cytotoxic effects compared to other derivatives.
Antimicrobial Activity
The compound's potential as an antimicrobial agent is supported by its ability to interact with bacterial cell membranes or specific intracellular targets. Studies indicate that derivatives of triazinoindole compounds can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Studies
-
Study on Anticancer Efficacy:
A study published in British Journal of Pharmacology evaluated the anticancer properties of several triazinoindole derivatives, including Acetamide. The findings revealed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways . -
Antimicrobial Testing:
In another study focused on antimicrobial activity, Acetamide derivatives were tested against a panel of pathogens. The results indicated effective inhibition of growth for several strains, suggesting its potential utility in treating infections caused by resistant bacteria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
